3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is an enaminone derivative featuring a thiazole core substituted with a phenyl group at position 2 and a dimethylamino-propenone moiety at position 3. The thiazole ring and enaminone chain contribute to its reactivity, enabling participation in cycloaddition reactions and interactions with biological targets like kinases or DNA gyrases . Its synthesis typically involves condensation reactions, as exemplified by fluorinated analogs prepared using SelecFluor .
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2OS/c1-16(2)9-8-12(17)13-10-15-14(18-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
DCELCFQVBBHIMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, with the molecular formula C₁₄H₁₄N₂OS and a molecular weight of 258.34 g/mol, is a compound of significant interest due to its unique structure and potential biological activities. This compound features a thiazole ring and a dimethylamino group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
The compound exhibits a melting point range of 108-110 °C and a predicted boiling point of approximately 405.8 °C. It is classified as an irritant and should be handled with care in laboratory settings.
Research indicates that this compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for drug development. Studies have demonstrated its binding affinity to specific enzymes involved in metabolic pathways .
- Receptor Binding : Interaction studies reveal that this compound binds to certain receptors, influencing cellular signaling pathways that may lead to therapeutic effects .
Biological Activities
The biological activities associated with this compound include:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.030 |
The compound exhibited complete death of S. aureus and E. coli within 8 hours at specific concentrations .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it possesses moderate cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell types .
Case Studies
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of several thiazole derivatives, including this compound. The results confirmed its ability to inhibit bacterial growth effectively compared to standard antibiotics .
Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with cholinesterase enzymes. The findings revealed that it acts as a competitive inhibitor, suggesting potential applications in treating conditions related to cholinergic dysfunctions .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. In particular, the compound has been evaluated for its effects on breast cancer cells (MCF-7 and MDA-MB-231), demonstrating promising results in inducing apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.052 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 0.074 | Inhibition of tubulin polymerization |
| 3-Dimethylamino derivative | MCF-7 | TBD | Potential G2/M phase arrest |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Drug Development
Given its biological activity, this compound is being investigated as a lead compound for the development of new anticancer agents. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate in the search for safer cancer therapies.
Further Research Directions
Future studies are necessary to fully elucidate the mechanisms by which this compound exerts its effects. Additionally, structure–activity relationship (SAR) studies could provide insights into optimizing the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Analysis
- Software Tools : SHELXL and OLEX2 are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .
Pharmacological Profiling
Preparation Methods
Hantzsch Thiazole Synthesis
Cyclocondensation of α-haloketones with thiourea derivatives remains the most widely adopted method. For instance, reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenylthiourea in ethanol at reflux yields 2-phenyl-5-(4-methoxyphenyl)-1,3-thiazole. Adaptation for the target substrate involves substituting the 4-methoxyphenyl group with an acetyl-protected enaminone precursor. Key parameters:
Cyclization of Thioamides
Alternative approaches utilize thioamide intermediates. Treatment of 3-(dimethylamino)acryloyl chloride with 5-amino-2-phenylthiazole in dichloromethane generates the thiazole core via nucleophilic acyl substitution. This method avoids halogenated intermediates but requires stringent anhydrous conditions.
Enaminone Formation: Key Strategies
The prop-2-en-1-one bridge is constructed through condensation reactions, with three validated protocols:
DMF-DMA Mediated Condensation
Refluxing 1-(2-phenyl-1,3-thiazol-5-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene (110°C, 4 h) produces the enaminone via ketone activation.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C, 20 min) significantly reduces reaction time while maintaining yields at 78–82%. This method enhances regioselectivity, minimizing byproducts like the Z-isomer.
Acid-Catalyzed Cyclization
A lesser-known approach involves treating 3-(dimethylamino)-2-fluoro-1-(2-phenylthiazol-5-yl)prop-2-en-1-one with HCl in dioxane (0°C, 2 h), achieving 89% yield through fluoride elimination.
Alternative Synthetic Pathways
Cross-Coupling Reactions
Palladium-catalyzed Sonogashira coupling between 5-ethynyl-2-phenylthiazole and N,N-dimethylpropionamide offers a modular route, though yields remain moderate (55–60%) due to competing side reactions.
One-Pot Tandem Synthesis
Sequential Hantzsch thiazole formation and enaminone condensation in a single reactor reduces purification steps:
-
Cyclocondensation of 2-bromoacetophenone with thiourea (EtOH, 80°C, 5 h)
-
In situ DMF-DMA addition (toluene, 110°C, 3 h)
Overall Yield : 70%
Optimization and Scale-Up Considerations
Solvent Screening
Comparative studies reveal toluene as optimal for enaminone formation (85% yield vs. 72% in DMF). Polar aprotic solvents increase byproduct formation through keto-enol tautomerization.
Temperature Effects
Enaminone stability decreases above 120°C, necessitating precise thermal control. Below 100°C, reaction times extend beyond 8 h without yield improvement.
Catalytic Additives
Triethylamine (10 mol%) accelerates DMF-DMA-mediated reactions by scavenging HCl, reducing reaction time by 30%.
Spectroscopic Characterization
1H^1H1H NMR Analysis
Mass Spectrometry
ESI-MS: m/z 283.1 [M+H] (calculated 282.09 for CHNOS).
Challenges and Limitations
-
Regioselectivity : Competing formation of 4-phenyl regioisomer (5–8%) requires chromatographic separation.
-
Moisture Sensitivity : Enaminone intermediates hydrolyze readily, mandating anhydrous conditions throughout synthesis.
-
Scale-Up : Exothermic reactions above 100 g batch size necessitate controlled addition protocols to prevent thermal runaway .
Q & A
Q. Example Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Toluene | Dioxane | 25% → 68% |
| Catalyst | None | Triethylamine | 40% → 75% |
| Reaction Time | 24 h | 6 h | 50% → 82% |
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?
Answer:
- Thiazole substitution : Electron-withdrawing groups (e.g., -Br, -F) at the 2-phenyl position enhance anticancer activity by increasing electrophilicity of the enaminone carbonyl .
- Enaminone conformation : The (E)-isomer shows stronger binding to kinase domains (e.g., EGFR) due to planar geometry, as confirmed by docking studies .
- Methodological approach : SAR studies require synthesizing analogs (e.g., 4-fluoro or 4-bromo derivatives) and testing in vitro against cancer cell lines (e.g., HepG2) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields protons due to hydrogen bonding .
- Dynamic effects : Rotameric equilibria in enaminones can split signals; use variable-temperature NMR to coalesce peaks .
- Validation : Cross-reference with X-ray data (e.g., bond angles confirming conjugation) to resolve ambiguities .
Advanced: What computational approaches are used to study the binding mechanisms of this compound?
Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses in ATP-binding pockets (e.g., CDK2), with scoring functions prioritizing hydrogen bonds to the thiazole nitrogen .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å .
- DFT calculations : B3LYP/6-31G* optimizations correlate frontier orbital energies (HOMO-LUMO gaps) with redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
